molecular formula C14H15N3O3S B2400761 5,6-Dimethyl-N-(4-methylsulfonylphenyl)pyrimidine-4-carboxamide CAS No. 2415524-49-9

5,6-Dimethyl-N-(4-methylsulfonylphenyl)pyrimidine-4-carboxamide

Cat. No.: B2400761
CAS No.: 2415524-49-9
M. Wt: 305.35
InChI Key: YMNBQULWFWXSGM-UHFFFAOYSA-N
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Description

5,6-Dimethyl-N-(4-methylsulfonylphenyl)pyrimidine-4-carboxamide is a synthetic organic compound that belongs to the pyrimidine family. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with methyl groups and a carboxamide group attached to a phenyl ring with a methylsulfonyl substituent. It has garnered attention in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dimethyl-N-(4-methylsulfonylphenyl)pyrimidine-4-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 4,6-dimethyl-2-aminopyrimidine with 4-methylsulfonylbenzoyl chloride under basic conditions to form the desired carboxamide. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5,6-Dimethyl-N-(4-methylsulfonylphenyl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methyl groups on the pyrimidine ring can be oxidized to form corresponding alcohols or ketones.

    Reduction: The carboxamide group can be reduced to an amine under appropriate conditions.

    Substitution: The methylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl groups may yield pyrimidine ketones, while reduction of the carboxamide group can produce pyrimidine amines.

Scientific Research Applications

5,6-Dimethyl-N-(4-methylsulfonylphenyl)pyrimidine-4-carboxamide has been explored for various scientific research applications, including:

Mechanism of Action

The mechanism of action of 5,6-Dimethyl-N-(4-methylsulfonylphenyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,6-Dimethyl-N-(4-methylsulfonylphenyl)pyrimidine-4-carboxamide stands out due to its specific substitution pattern on the pyrimidine ring and the presence of a methylsulfonyl group on the phenyl ring. These structural features contribute to its unique chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

5,6-dimethyl-N-(4-methylsulfonylphenyl)pyrimidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3S/c1-9-10(2)15-8-16-13(9)14(18)17-11-4-6-12(7-5-11)21(3,19)20/h4-8H,1-3H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMNBQULWFWXSGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN=C1C(=O)NC2=CC=C(C=C2)S(=O)(=O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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